Ethyl 1-acetylcyclobutane-1-carboxylate

Descripción

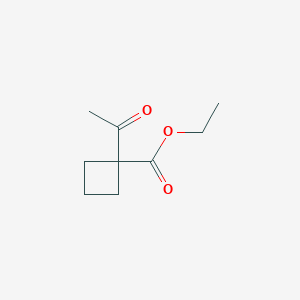

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-acetylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXJKLCXYPHSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477834 | |

| Record name | Ethyl 1-acetylcyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126290-87-7 | |

| Record name | Ethyl 1-acetylcyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-acetylcyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iv. Advanced Analytical and Computational Characterization of Cyclobutane 1 Carboxylate Derivatives

Advanced Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized cyclobutane (B1203170) derivatives. Each technique offers unique information that, when combined, provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "Ethyl 1-acetylcyclobutane-1-carboxylate," both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum would confirm the presence of the ethyl group, typically showing a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The acetyl group would appear as a sharp singlet. The protons on the cyclobutane ring would present more complex splitting patterns due to their diastereotopic nature and through-space couplings.

A significant feature of cyclobutane systems is their non-planar, puckered conformation. These rings can undergo a dynamic process known as "ring flipping" or fluxionality, where one conformation inverts into another. acs.orgilpi.comlibretexts.org This process can be studied using variable-temperature NMR. nih.gov At room temperature, if the ring flip is fast on the NMR timescale, the signals for the ring protons may appear averaged. ilpi.com Upon cooling, this process can be slowed, potentially resolving distinct signals for axial and equatorial protons, allowing for a detailed conformational analysis. libretexts.org

For substituted cyclobutanes, NMR is critical for stereochemical assignment. researchgate.net Vicinal proton-proton coupling constants (³JHH) can vary significantly depending on the relative stereochemistry (cis or trans) of substituents, although these can sometimes be unpredictable in cyclobutanes. acs.org Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximity between protons, providing definitive evidence for stereochemical relationships.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet (s) | ~27 |

| Ring CH₂ (α to C=O) | ~2.5 - 2.8 | Multiplet (m) | ~32 |

| Ring CH₂ (β to C=O) | ~1.9 - 2.2 | Multiplet (m) | ~17 |

| Ethyl OCH₂ | ~4.1 | Quartet (q) | ~61 |

| Ethyl CH₃ | ~1.2 | Triplet (t) | ~14 |

| Quaternary C | - | - | ~55 |

| Ester C=O | - | - | ~172 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted cyclobutanes. chemicalbook.comrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of "this compound" would be dominated by characteristic absorptions from its two carbonyl groups and the ester linkage.

The most prominent features would be the strong C=O stretching vibrations. The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl appears at a slightly lower wavenumber, around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of two distinct peaks in this region would be strong evidence for the intended structure. Additionally, the C-O single bond stretch of the ester group would be visible in the 1300-1000 cm⁻¹ region. orgchemboulder.comlibretexts.org The C-H stretching vibrations from the aliphatic cyclobutane ring and ethyl group would appear just below 3000 cm⁻¹. docbrown.info

Table 2: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | 1750 - 1735 |

| Ketone | C=O stretch | 1730 - 1715 |

| Ester | C-O stretch | 1300 - 1000 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. researchgate.net For "this compound," with the molecular formula C₉H₁₄O₃, the calculated monoisotopic mass is 170.0943 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing high confidence in the elemental composition of the synthesized molecule. This technique is crucial for distinguishing between isomers that have the same nominal mass but different molecular formulas.

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This technique maps the electron density of a molecule in the solid state, allowing for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.net For "this compound," a crystal structure would confirm the connectivity of all atoms and reveal the exact conformation of the cyclobutane ring. acs.org It would show that the ring is not planar but adopts a puckered conformation to alleviate some of its inherent angle and torsional strain. libretexts.orgmasterorganicchemistry.com This method is the gold standard for unambiguous stereochemical assignment. ntu.ac.uk

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that are difficult or impossible to measure directly. cuny.edu

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure and predict the reactivity of molecules. mdpi.com For cyclobutane derivatives, these calculations are particularly useful for quantifying the ring strain, which is a key factor governing their chemical behavior. nih.govrsc.orgarxiv.org

By calculating the molecule's optimized geometry, one can predict bond lengths and angles, which can then be compared to experimental data from X-ray crystallography. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can identify the most likely sites for nucleophilic and electrophilic attack, respectively. cuny.edu This information helps in understanding and predicting the molecule's reaction pathways. For "this compound," such calculations could map the electrostatic potential to visualize electron-rich and electron-deficient regions, providing a rationale for its reactivity in various chemical transformations. researchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

The conformational landscape of cyclobutane derivatives, including this compound, is primarily dictated by the inherent strain of the four-membered ring. Unlike planar representations often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or folded conformation to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure. masterorganicchemistry.comnih.gov This puckering results in two non-equivalent positions for substituents: axial and equatorial, analogous to cyclohexane, though the energetic differences and geometries are distinct. acs.org The equilibrium geometry of the cyclobutane ring is a delicate balance between angle strain, which favors a planar structure with 90° angles, and torsional strain, which is minimized by puckering. nih.govacs.org

High-level ab initio and Density Functional Theory (DFT) calculations are powerful tools for exploring the potential energy surface (PES) of these molecules. A potential energy surface is a multidimensional landscape that maps the potential energy of a system as a function of its atomic coordinates. longdom.orglibretexts.org For cyclobutane, the PES is often described in terms of the ring-puckering coordinate. The transition between two equivalent puckered conformations occurs via a planar transition state. researchgate.netnih.gov The energy barrier for this ring inversion is a key characteristic of the system. For the parent cyclobutane molecule, this inversion barrier has been extensively studied, with high-level calculations estimating it to be around 482-498 cm⁻¹ (approximately 1.4 kcal/mol). nih.govacs.orgnih.gov

Substituents on the cyclobutane ring significantly influence the PES. The size and electronic nature of the substituents affect the puckering angle, the inversion barrier, and the relative stability of different conformers. acs.org In this compound, the presence of two bulky groups, an acetyl and an ethyl carboxylate, on the same carbon atom (C1) introduces significant steric interactions. Computational studies on substituted cyclobutanes have shown that substituents modulate the conformational preference of the ring-puckering. acs.orgresearchgate.net The molecule will likely adopt a conformation that minimizes steric hindrance between the substituents and the ring hydrogens. The exploration of the PES for such a 1,1-disubstituted cyclobutane would involve systematically rotating the C(O)CH₃ and C(O)OCH₂CH₃ groups and varying the ring puckering angle to identify the global energy minimum and other low-energy conformers.

Table 1: Calculated Structural and Energetic Parameters for Cyclobutane This table presents data for the parent cyclobutane molecule, which serves as a fundamental reference for understanding substituted derivatives.

| Parameter | Computational Method | Calculated Value | Reference |

| Puckering Angle (θ) | CCSD(T)/aug-cc-pVTZ | 29.68° | nih.gov |

| Puckering Angle (θ) | Ab initio/CBS | 29.59° | acs.orgnih.gov |

| C-C Bond Length | CCSD(T)/aug-cc-pVTZ | 1.554 Å | nih.gov |

| Inversion Barrier | Ab initio/CBS | 482 cm⁻¹ | acs.orgnih.gov |

| Inversion Barrier | CCSD(T)/cc-pV5Z | 498 cm⁻¹ | nih.gov |

Transition State Modeling for Reaction Pathways and Mechanisms

Transition state (TS) modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms, predicting reaction rates, and understanding selectivity. libretexts.org For cyclobutane derivatives, this involves calculating the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. libretexts.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor in determining reaction feasibility.

Various reaction pathways can be modeled for a molecule like this compound. These include reactions centered on the functional groups (e.g., enolization of the acetyl ketone, hydrolysis of the ester) and reactions involving the cyclobutane ring itself (e.g., ring-opening). Computational studies on related systems provide insight into the types of mechanisms that can be explored. For instance, the base-catalyzed rearrangement of cyclobutane-1,2-dione has been studied using ab initio and DFT methods. beilstein-journals.org Researchers modeled three potential reaction paths, calculating the Gibbs free energies of activation for each to determine the most likely pathway. The results showed that the benzilic acid-type rearrangement, leading to a ring-contracted product, had a significantly lower activation barrier than competing ring-opening pathways. beilstein-journals.org

Another class of reactions studied computationally is the thermal electrocyclic ring-opening of cyclobutenes, which proceeds through a well-defined transition state. openmopac.netresearchgate.net While this compound is saturated, understanding the transition states for ring strain release is fundamental. Furthermore, recent DFT studies on the formation of cyclobutanes from pyrrolidines have detailed the mechanism involving the extrusion of N₂ through a transition state to form a 1,4-biradical intermediate, which then undergoes a barrierless ring closure. acs.org Such studies highlight the power of TS modeling to map out complex, multi-step reaction sequences. For this compound, a hypothetical reaction, such as a thermal decarboxylation or a rearrangement, could be modeled by identifying the relevant transition state structures and calculating their associated activation energies to predict the reaction's viability and temperature dependence.

Table 2: Calculated Activation Energies for Reaction Pathways of Cyclobutane-1,2-dione with Hydroxide (B78521) This table illustrates how transition state modeling can differentiate between competing reaction mechanisms for a related cyclobutane derivative.

| Reaction Pathway | Description | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

| Path A | Benzilic Acid Rearrangement (Ring Contraction) | CEPA/1 | 16.5 | beilstein-journals.org |

| Path B | Ring Opening to α-oxobutanoate | CEPA/1 | 22.2 | beilstein-journals.org |

| Path C | Ring Opening to γ-oxobutanoate | CEPA/1 | 44.4 | beilstein-journals.org |

Prediction of Spectroscopic Parameters and Their Interpretation

Computational chemistry, particularly DFT, provides a robust framework for predicting various spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). researchgate.net These theoretical predictions are invaluable for structure elucidation, confirming experimental assignments, and interpreting complex spectra. The process typically involves optimizing the molecule's geometry at a chosen level of theory and then performing a specialized calculation (e.g., GIAO for NMR, frequency analysis for IR) on the optimized structure. researchgate.net

For this compound, DFT calculations can predict the full ¹H and ¹³C NMR spectra. The chemical shifts of the cyclobutane ring protons and carbons are sensitive to the puckered conformation and the electronic influence of the acetyl and ethyl carboxylate substituents. ijcce.ac.ir For example, protons in an axial position are typically shielded relative to those in an equatorial position. The quaternary C1 carbon, bonded to two carbonyl groups, would be predicted to have a significant downfield shift in the ¹³C NMR spectrum. By calculating the spectra for different low-energy conformers identified from the PES scan, one can obtain a weighted average spectrum that should closely match experimental results.

Similarly, IR spectra can be simulated through vibrational frequency calculations. For this compound, the most prominent features would be the strong carbonyl (C=O) stretching vibrations. The ester and ketone carbonyls are expected to appear in the region of 1700-1750 cm⁻¹. DFT calculations can predict the precise frequencies of these bands. Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation, so they are commonly scaled by an empirical factor to improve agreement with experiment. Comparing the predicted and experimental spectra can confirm the presence of functional groups and provide insights into the molecular structure and conformation.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Related Heterocyclic Compound This table demonstrates the typical accuracy of DFT calculations in predicting NMR chemical shifts, a technique directly applicable to this compound.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31++G(d,p)) | Reference |

| C2 | 65.6 | 69.3 | researchgate.net |

| C3 | 114.7 | 115.1 | researchgate.net |

| C4 | 168.3 | 168.6 | researchgate.net |

| C5 | 168.4 | 173.1 | researchgate.net |

| C6 (ester C=O) | 164.2 | 167.3 | researchgate.net |

| C1' (aromatic) | 136.2 | 143.0 | researchgate.net |

Vi. Emerging Trends and Future Research Directions

Development of Novel Catalytic and Asymmetric Synthetic Methodologies

The stereocontrolled synthesis of complex cyclobutanes remains a significant challenge. acs.org Modern research is intensely focused on developing catalytic and asymmetric methods to construct these motifs with high efficiency and selectivity.

Visible-light-induced [2+2] cycloaddition of alkenes has emerged as a powerful strategy, although it often requires directing groups, adding steps to a synthetic sequence. chemistryviews.org A significant advancement is the development of cascade reactions that combine multiple transformations in one pot. For example, a method combining Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition allows for the synthesis of enantioenriched cyclobutane (B1203170) derivatives from simple alkenes without the need for directing groups. chemistryviews.orgacs.org This approach offers operational simplicity by adding all catalysts and starting materials simultaneously. acs.org

Organocatalysis also presents promising avenues. Squaramide catalysts have been successfully employed in the highly enantioselective vinylogous Michael reaction of β,γ-unsaturated pyrazole (B372694) amides and nitroolefins, followed by cyclization to yield cyclobutane derivatives with excellent enantioselectivities (up to 99% ee). nih.gov Furthermore, rhodium-catalyzed enantioselective additions of aryl and vinyl boronic acids to cyclobutenone ketals are expanding the toolbox for creating chiral cyclobutanes. researchgate.net

Table 1: Comparison of Emerging Asymmetric Methodologies for Cyclobutane Synthesis

| Methodology | Catalyst System | Key Features | Reported Enantioselectivity | Ref |

|---|---|---|---|---|

| Cascade Allylic Etherification/[2+2] Photocycloaddition | Iridium catalyst with chiral phosphoramidite (B1245037) ligand & photosensitizer | Uses simple alkenes without directing groups; one-pot procedure. | >99% ee | acs.org |

| Vinylogous Michael Addition/Cyclization | Squaramide organocatalyst | Highly enantioselective direct vinylogous reaction. | Up to 99% ee | nih.gov |

| Asymmetric Transfer Hydrogenation | Not specified | Highly regio- and stereoselective hydrogenation of cyclobutenediones. | Up to 96% ee | acs.org |

These catalytic systems represent a shift towards more efficient and selective methods for accessing complex, chiral cyclobutane cores, which are crucial for medicinal chemistry applications. researchgate.net

Exploration of Unprecedented Reactivity Modes and Cascade Transformations

Researchers are moving beyond traditional [2+2] cycloadditions to explore novel reactivity modes and cascade reactions for synthesizing highly functionalized cyclobutanes. researchgate.netresearchgate.net A notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to produce highly functionalized cyclobutenes. nih.govrsc.orgrsc.org This strategy involves the rare cleavage of four or five C-H bonds and the formation of new C-N, C-S, or C-Br bonds in a single operation, providing access to derivatives that are otherwise difficult to synthesize. nih.govrsc.org

Strain-release reactions are also gaining prominence. A photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade (SRRC) using strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors has been developed. nih.gov This method allows for the efficient synthesis of polysubstituted cyclobutanes, including unique non-natural amino acid scaffolds, under mild conditions. nih.gov Ring contraction of more readily available five-membered rings, such as pyrrolidines, into cyclobutanes via iodonitrene chemistry offers another innovative and stereoselective route. chemistryviews.org This method was successfully applied to a concise synthesis of the natural product piperarborenine B. chemistryviews.org

These novel transformations highlight a trend towards leveraging the inherent reactivity of strained rings and radical intermediates to build molecular complexity in a controlled and efficient manner.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of cyclobutane synthesis. acs.org Density Functional Theory (DFT) and ab initio methods are employed to study reaction mechanisms, predict stereoselectivity, and rationalize unexpected reactivity. beilstein-journals.orgresearchgate.net

For instance, computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione have elucidated the Gibbs free energies of activation for competing reaction paths, explaining why a benzilic acid-type rearrangement is favored over other potential transformations. beilstein-journals.org In the development of a photoredox strain-release/ researchgate.netresearchgate.net-rearrangement cascade, computational analysis was used to explain the high diastereoselectivity observed by comparing the energy of the transition states leading to different isomers. nih.gov

Mechanistic investigations into thermally "forbidden" [2+2] cycloaddition reactions have also benefited from computational modeling. acs.org Studies have helped to elucidate the zwitterionic or diradical intermediates that facilitate these transformations. Furthermore, single-molecule force spectroscopy (SMFS) combined with computation is being used to quantitatively study the mechanochemistry of ladder-type cyclobutane mechanophores, providing insights into their structure-reactivity relationships under mechanical stress. nsf.gov This predictive power allows chemists to design more effective synthetic routes and catalysts for specific and complex targets like Ethyl 1-acetylcyclobutane-1-carboxylate.

Sustainable and Green Chemical Approaches for the Synthesis of Cyclobutane Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes to cyclobutanes. A major focus is the use of visible light photocatalysis, which allows reactions to proceed under mild conditions, often at room temperature, reducing energy consumption. organic-chemistry.org Ruthenium and Iridium-based photocatalysts have been instrumental in promoting [2+2] enone cycloadditions and other cascade reactions, offering a greener alternative to high-temperature thermal methods. acs.orgorganic-chemistry.org

Another key aspect of green chemistry is atom economy. Cascade reactions, which combine multiple synthetic steps into a single operation, are inherently more sustainable as they reduce the need for intermediate purification steps, minimize solvent waste, and save time. researchgate.netnih.gov The development of a single electron transfer (SET) approach for a biomimetic synthesis of all-trans-cyclobutane lignan (B3055560) natural products is another example. nih.gov This method uses catalytic quantities of single electron oxidants and an aromatic electron relay to achieve high regiocontrol and stereocontrol, avoiding the waste associated with stoichiometric reagents. nih.gov

The exploration of such methodologies aligns with the broader goal of developing more environmentally benign synthetic processes for producing valuable chemical entities.

Applications in Advanced Functional Materials and Nanoscience

The rigid and strained nature of the cyclobutane ring makes it an attractive building block for advanced functional materials and applications in nanoscience. A striking example is the synthesis of cyclobutane-linked nanothreads. nih.govrsc.org These one-dimensional nanomaterials, which possess sp³-hybridized diamond-like backbones, are formed through the pressure-induced polymerization of molecules like 1,4-cyclohexadiene. nih.govrsc.org

Research has shown that using photochemical methods in conjunction with high pressure can select for a single reaction pathway, leading to more well-defined cyclobutane-based nanothreads compared to thermal polymerization. nih.gov This level of control over the stereochemistry and linkage of the polymer backbone is crucial for tuning the material's properties. The unique electronic and mechanical properties of these nanothreads make them promising candidates for applications in nanoelectronics and composite materials. The incorporation of functionalized cyclobutane units could further allow for the rational design of materials with tailored properties.

Rational Design of Cyclobutane-Based Scaffolds for Specific Biological Targets with Focus on Synthetic Feasibility

The cyclobutane core is increasingly recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govru.nl Its rigid, three-dimensional structure provides a fixed orientation for pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov The increased sp³ character of cyclobutane-containing molecules is also a desirable trait in modern drug design, helping to "escape from flatland" and improve physicochemical properties. nih.gov

Rational design is being used to incorporate cyclobutane scaffolds into molecules targeting specific proteins. For example, cyclobutane-based structures have been designed as Arg-Gly-Asp (RGD)-mimetic integrin antagonists for cancer therapy. nih.govrsc.org In this context, the cyclobutane ring acts as a conformationally restricted core to control the orientation of sidechains that mimic the arginine and aspartic acid residues. nih.gov

Fragment-based drug discovery (FBDD) is another area where cyclobutanes are proving valuable. A library of novel 3D cyclobutane fragments has been synthesized and characterized, demonstrating favorable shape and physicochemical properties for screening against biological targets. nih.gov The synthetic feasibility of these scaffolds is a critical consideration. The development of scalable and efficient routes to highly functionalized cyclobutanes is essential for their successful application in drug development programs. nih.gov Molecules like this compound, with their versatile functional handles (ester and ketone) and a quaternary center, represent ideal starting points for the elaboration into diverse and complex biologically active compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-acetylcyclobutane-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common synthesis involves acetylation of cyclobutane derivatives using ethyl acetate as a solvent (as demonstrated in analogous protocols for methyl-substituted cyclobutane carboxylates) . Key steps include:

- Cyclopropanation/cyclobutane ring formation : Use of catalysts (e.g., Pd or Rh complexes) and controlled temperatures to minimize ring strain.

- Acetylation : Reaction with acetyl chloride or acetic anhydride under inert conditions.

- Purification : Vacuum concentration and recrystallization in ethyl acetate to isolate the product.

Yield optimization requires adjusting molar ratios (e.g., 1:1.2 substrate-to-acetylating agent), solvent polarity, and reaction time (monitored via TLC). NMR data (e.g., δ 2.29 ppm for acetyl methyl groups in DMSO-d₆) confirms successful synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral markers aid in structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for identifying cyclobutane ring protons (δ 1.99–2.56 ppm, multiplet patterns) and acetyl groups (δ 2.29 ppm, singlet) .

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., ~184.19 g/mol for analogous cyclobutane esters) .

Cross-referencing with databases (e.g., PubChem or Reaxys) ensures consistency with reported spectra .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for acetylation or ring-opening reactions, predicting activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethyl acetate vs. DMSO) on conformational stability .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys or Pistachio) propose alternative synthetic pathways and evaluate feasibility based on bond dissociation energies .

For example, computational analysis of cyclobutane ring strain (≈26 kcal/mol) guides solvent selection to mitigate decomposition .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent yields, during synthesis?

- Methodological Answer :

- Byproduct Identification : Use HPLC or GC-MS to detect impurities (e.g., unreacted cyclobutane precursors or acetylated side products) .

- Reaction Monitoring : In-situ IR or NMR tracks intermediate formation, revealing incomplete acetylation or solvent interference.

- Control Experiments : Vary catalysts (e.g., H₂SO₄ vs. TsOH) or solvents to isolate variables affecting yield .

For inconsistent yields, statistical design (e.g., DoE) identifies critical parameters (e.g., temperature > solvent polarity) .

Q. How does steric hindrance from the acetyl group influence the cyclobutane ring’s stability and reactivity in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves spatial arrangement; acetyl groups increase torsional strain, destabilizing the ring .

- Kinetic Studies : Compare reaction rates with non-acetylated analogs (e.g., Ethyl cyclobutanecarboxylate) to quantify steric effects on nucleophilic substitution .

Computational models (e.g., Gaussian) predict bond angles and strain energy, correlating with experimental thermal stability data (TGA/DSC) .

Data Analysis and Validation

Q. What analytical workflows validate purity and structural integrity of this compound in complex mixtures?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) separates esters from polar byproducts.

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms cyclobutane ring connectivity .

- Elemental Analysis : Validates C/H/O ratios (e.g., C: 62.58%, H: 7.69% for C₉H₁₂O₃) .

Q. How do solvent polarity and temperature affect the equilibrium of this compound in esterification reactions?

- Methodological Answer :

- Van’t Hoff Analysis : Plots ln(Keq) vs. 1/T to determine ΔH and ΔS for acetylation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor ester formation, while protic solvents (e.g., ethanol) promote hydrolysis .

Kinetic data (Arrhenius plots) reveal activation barriers, guiding optimal conditions (e.g., 60–80°C in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.